(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Descripción
The compound "(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid" is a synthetic molecule with a highly complex structure. Key features include:
- Tetrazole moiety: A five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and pharmaceutical relevance.
- Glucuronic acid backbone (oxane-2-carboxylic acid): Improves water solubility and influences pharmacokinetics, such as renal excretion or enterohepatic recycling.
- Butyl side chain and aromatic substituents: May modulate lipophilicity and membrane permeability.
Propiedades
Fórmula molecular |
C31H36N6O8 |
|---|---|
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H36N6O8/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-34-35-37(27)45-29-25(40)23(38)24(39)26(44-29)28(41)42/h4-5,8-9,11-14,23-26,29,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,29?/m0/s1 |
Clave InChI |
HLPGFCISDUNTLL-IWAHTTSFSA-N |
SMILES isomérico |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
SMILES canónico |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan N-b-D-glucuronide involves the glucuronidation of Irbesartan. This process typically employs glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Irbesartan. The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4, and a temperature of 37°C.
Industrial Production Methods
Industrial production of Irbesartan N-b-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity. The reaction mixture is continuously monitored and adjusted to ensure maximum yield and purity of the product. After the reaction, the product is purified using techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Irbesartan N-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Irbesartan. Conjugation reactions involve the addition of various functional groups to the molecule, enhancing its solubility and excretion.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Conjugation: Enzymatic reactions using glucuronosyltransferase enzymes and uridine diphosphate glucuronic acid.
Major Products Formed
Hydrolysis: Irbesartan and glucuronic acid.
Conjugation: Various glucuronide conjugates depending on the functional groups added.
Aplicaciones Científicas De Investigación
Irbesartan N-b-D-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of Irbesartan in the body.
Toxicology: Assessing the safety and potential side effects of Irbesartan and its metabolites.
Drug Development: Investigating the efficacy and safety of new angiotensin II receptor antagonists.
Biochemistry: Understanding the role of glucuronidation in drug metabolism and excretion.
Mecanismo De Acción
Irbesartan N-b-D-glucuronide exerts its effects by being a metabolite of Irbesartan. Irbesartan itself works by blocking the binding of angiotensin II to the angiotensin II type 1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure. The glucuronidation of Irbesartan enhances its solubility and facilitates its excretion, thereby regulating its levels in the body.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural similarities with the target molecule, particularly in the glucuronic acid backbone and aromatic substituents:
Table 1: Structural and Functional Comparison
Key Observations:
- Metabolic Stability : The target compound’s tetrazole group likely enhances stability compared to FDB027468, which lacks heterocyclic protection against enzymatic degradation .
- Solubility vs.
- Bioactivity Modulation : The spiro-diazaspiro ring in the target compound may offer unique binding interactions absent in analogs with simpler substituents (e.g., acetamidophenyl in FDB027468) .
Bioactivity and Mechanism of Action
- Ferroptosis Induction: Compounds with aromatic and heterocyclic motifs (e.g., tetrazoles) are implicated in ferroptosis, a form of iron-dependent cell death. The target compound’s structure aligns with ferroptosis-inducing agents (FINs) described in oral squamous cell carcinoma (OSCC) studies, which selectively kill cancer cells while sparing normal tissues .
- Comparison with Natural Products: Marine actinomycete-derived compounds () often exhibit cytotoxicity but lack the synthetic optimization seen in the target compound, such as glucuronic acid-mediated solubility enhancement .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
